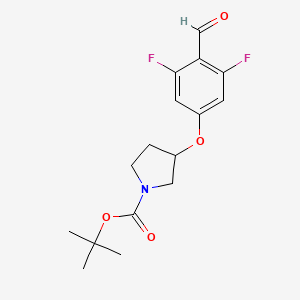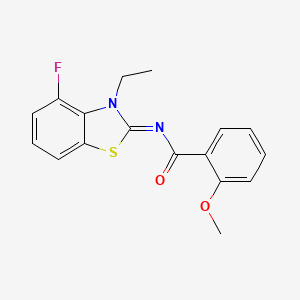![molecular formula C23H17FN4O4S B2377054 3-[2-(4-fluorophenoxy)pyrimidin-5-yl]-N-[4-(methylthio)benzyl]benzamide CAS No. 1226456-43-4](/img/structure/B2377054.png)
3-[2-(4-fluorophenoxy)pyrimidin-5-yl]-N-[4-(methylthio)benzyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[2-(4-fluorophenoxy)pyrimidin-5-yl]-N-[4-(methylthio)benzyl]benzamide, also known as FPA-124, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of small molecules that target the central nervous system and has been found to have a high affinity for the sigma-1 receptor. In
Applications De Recherche Scientifique
Antineoplastic Applications
This compound, as part of the flumatinib class, has been studied for its antineoplastic properties, specifically as a tyrosine kinase inhibitor in the treatment of chronic myelogenous leukemia (CML). Flumatinib, undergoing clinical trials in China, has shown to undergo metabolism through various pathways including N-demethylation, N-oxidation, hydroxylation, and amide hydrolysis in humans. This study reveals the importance of electron-withdrawing groups in facilitating amide bond cleavage leading to the in vivo formation of different metabolic products (Gong et al., 2010).
Antifungal Activity
Novel pyrimidine derivatives containing an amide moiety have demonstrated significant antifungal activity. Specific compounds within this class have shown a high inhibition rate against Phomopsis sp., indicating their potential as effective antifungal agents. This research highlights the compound's effective use in combating fungal infections, particularly in agriculture (Wu et al., 2021).
Synthesis and Characterization
The synthesis and characterization of related compounds have been extensively studied, providing insights into the molecular structure and properties. For instance, the synthesis and X-ray crystal structure of a similar compound have been detailed, contributing to a deeper understanding of its chemical behavior and potential applications (Deng et al., 2014).
Histone Deacetylase Inhibition
Compounds like MGCD0103, which share structural similarities, have been shown to selectively inhibit histone deacetylases (HDACs). This activity has significant implications in cancer treatment, as these compounds can block cancer cell proliferation and induce apoptosis. Their oral bioavailability and in vivo antitumor activity make them promising candidates for clinical applications (Zhou et al., 2008).
Antimicrobial Activity
Derivatives of similar compounds have been found to exhibit notable antimicrobial activity. Studies have shown these compounds to be more active than reference drugs against certain strains of bacteria and fungi. This indicates their potential use in developing new antimicrobial drugs (Kolisnyk et al., 2015).
Propriétés
IUPAC Name |
3-[(4-fluorophenyl)methyl]-1-[[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]thieno[3,2-d]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17FN4O4S/c1-31-18-5-3-2-4-16(18)21-25-19(32-26-21)13-27-17-10-11-33-20(17)22(29)28(23(27)30)12-14-6-8-15(24)9-7-14/h2-11H,12-13H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEJRJMBRSQVORU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NOC(=N2)CN3C4=C(C(=O)N(C3=O)CC5=CC=C(C=C5)F)SC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17FN4O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[2-(4-fluorophenoxy)pyrimidin-5-yl]-N-[4-(methylthio)benzyl]benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-(5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)-1-(pyrrolidin-1-yl)ethanone](/img/structure/B2376977.png)

![1-(3,4-difluorobenzyl)-3-(2-(thiophen-2-yl)ethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2376981.png)

![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-3,4,5-trimethoxybenzamide](/img/structure/B2376985.png)

![[2-[(3-Chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(furan-2-yl)methanone](/img/structure/B2376990.png)

![3-Tert-butyl-6-[[1-(2-methoxy-5-methylphenyl)sulfonylpiperidin-4-yl]methoxy]pyridazine](/img/structure/B2376992.png)
![N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-6-(trifluoromethyl)nicotinamide](/img/structure/B2376993.png)